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Compound of Interest

Compound Name: (1R,2S)-2-Methylcyclohexanamine

Cat. No.: B1595976

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-(+)-2-Methylcyclohexylamine, a
chiral amine with significant potential in synthetic chemistry and drug discovery. The document
details its chemical identity, stereoselective synthesis methodologies, and known biological
activities of its derivatives. Particular emphasis is placed on experimental protocols and
guantitative data to facilitate its application in research and development.

Chemical Identity and Properties

The formal IUPAC name for cis-(+)-2-Methylcyclohexylamine is cis-(1R,2S)-2-
methylcyclohexan-1-amine.[1] This designation specifies the stereochemistry at the two chiral
centers on the cyclohexane ring, with the amine and methyl groups positioned on the same
side of the ring.

Table 1: Physicochemical Properties of 2-Methylcyclohexylamine
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Property Value

IUPAC Name cis-(1R,2S)-2-methylcyclohexan-1-amine[1]

Synonyms cis-(+)-2-Methylcyclohexylamine, (1R,2S)-2-
Methylcyclohexanamine

CAS Number 79389-37-0 (for cis-(+)-isomer)

Molecular Formula C7HisN

Molecular Weight 113.20 g/mol [1]

Appearance Colorless to pale yellow liquid

Boiling Point 152-154 °C (for cis/trans mixture)

Density 0.85 g/mL (for cis/trans mixture)

Stereoselective Synthesis Methodologies

The synthesis of enantiomerically pure cis-(+)-2-Methylcyclohexylamine is a key challenge and
a significant area of research. Several stereoselective strategies have been developed to
control the formation of the desired cis-(1R,2S) isomer.

Diastereoselective Synthesis via Catalytic
Hydrogenation

One established method involves the diastereoselective hydrogenation of a chiral precursor.
This approach often utilizes a chiral auxiliary to direct the stereochemical outcome of the
hydrogenation reaction.

Experimental Protocol: Diastereoselective Hydrogenation of a Chiral Imine

A common strategy involves the hydrogenation of an imine formed from 2-
methylcyclohexanone and a chiral amine.

Workflow: Diastereoselective Hydrogenation
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Caption: Workflow for diastereoselective synthesis.
Materials:

e 2-Methylcyclohexanone

e (R)-(-)-1-Phenylethylamine (as chiral auxiliary)

o Palladium on carbon (Pd/C, 10%)

e Hydrogen gas

e Methanol

o Diethyl ether

e Hydrochloric acid (HCI)
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e Sodium hydroxide (NaOH)

Procedure:

e Imine Formation: In a round-bottom flask, dissolve 2-methylcyclohexanone (1 eq) and (R)-
(-)-1-phenylethylamine (1 eq) in methanol. Stir the mixture at room temperature for 24 hours.
Remove the solvent under reduced pressure to obtain the crude chiral imine.

e Hydrogenation: Dissolve the crude imine in methanol and add 10% Pd/C catalyst (5 mol%).
Place the mixture in a hydrogenation apparatus and purge with hydrogen gas. Stir the
reaction under a hydrogen atmosphere (50 psi) for 48 hours at room temperature.

e Filtration and Work-up: Filter the reaction mixture through a pad of Celite® to remove the
catalyst and wash the pad with methanol. Concentrate the filtrate under reduced pressure.

o Separation of Diastereomers: The resulting diastereomeric mixture of amines can be
separated by fractional crystallization of their salts (e.g., hydrochloride or tartrate salts) or by
column chromatography on silica gel.

o Removal of Chiral Auxiliary: The separated desired diastereomer is then subjected to
hydrogenolysis to cleave the chiral auxiliary, typically using a palladium catalyst under a
hydrogen atmosphere, to yield the final product, cis-(+)-2-Methylcyclohexylamine.

Table 2: Representative Data for Diastereoselective Hydrogenation

Temperature . Diastereomeri
Catalyst Solvent Pressure (psi)

(°C) c Excess (d.e.)
10% Pd/C Methanol 25 50 >90%
Raney Nickel Ethanol 50 100 ~85%
Platinum(IV) ) )

) Acetic Acid 25 50 >95%

oxide

Enzymatic Transamination
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Biocatalysis offers a highly stereoselective route to chiral amines. Transaminases are enzymes
that can catalyze the transfer of an amino group from a donor molecule to a ketone substrate.

Experimental Protocol: Enzymatic Synthesis using a Transaminase

Workflow: Enzymatic Transamination

Enzymatic Reaction
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Caption: Workflow for enzymatic transamination.
Materials:
¢ 2-Methylcyclohexanone
 |sopropylamine (as amine donor)
e Transaminase from Vibrio fluvialis (or other suitable transaminase)
o Pyridoxal 5'-phosphate (PLP) cofactor

o Potassium phosphate buffer (pH 7.5)

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1595976?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595976?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

¢ Dichloromethane
Procedure:

o Reaction Setup: In a temperature-controlled vessel, prepare a solution of potassium
phosphate buffer (100 mM, pH 7.5) containing PLP (1 mM). Add the transaminase enzyme to
the buffer.

e Substrate Addition: Add 2-methylcyclohexanone (100 mM) and isopropylamine (500 mM) to
the enzyme solution.

e Reaction: Incubate the mixture at 30°C with gentle agitation for 48-72 hours. Monitor the
reaction progress by gas chromatography (GC) or high-performance liquid chromatography
(HPLC).

o Work-up: Once the reaction is complete, adjust the pH of the mixture to >10 with 1 M NaOH.
o Extraction: Extract the agueous mixture with dichloromethane (3 x 50 mL).

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. The crude product can be purified by column
chromatography on silica gel to yield enantiomerically pure cis-(+)-2-Methylcyclohexylamine.

Table 3: Performance of Different Transaminases

. . Enantiomeric
Enzyme Source Amine Donor Conversion (%)
Excess (e.e.)

Vibrio fluvialis Isopropylamine >95 >99%

Chromobacterium )
] Alanine ~90 >98%
violaceum

S)-a-
Arthrobacter sp. ) . >98 >99%
Methylbenzylamine
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Biological Activity and Potential Applications in
Drug Discovery

While specific biological data for cis-(+)-2-Methylcyclohexylamine is limited in publicly available
literature, the broader class of cyclohexylamine derivatives has demonstrated a wide range of
pharmacological activities.[2][3] These compounds are recognized as important scaffolds in
medicinal chemistry.

Antimicrobial Activity

Derivatives of cyclohexylamine have shown promising activity against various microbial
pathogens.[2][4][5] The introduction of different substituents on the cyclohexane ring and the
amine group can significantly influence the antimicrobial spectrum and potency.

Table 4: Antimicrobial Activity of Selected Cyclohexylamine Derivatives

Minimum Inhibitory

Compound Target Organism Concentration (MIC)
(ng/mL)
N,N-dibenzyl-cyclohexane-1,2-
o o Staphylococcus aureus 05-2
diamine derivative
Adamantyl-substituted ) ]
o Mycobacterium tuberculosis 10-50
cyclohexanediamine
N-aryl-cyclohexylamine Escherichia coli 5-25
N-heterocyclic substituted ) )
Candida albicans 1-10

cyclohexylamine

Anticancer Activity

Certain cyclohexylamine derivatives have been investigated for their potential as anticancer
agents.[6][7] These compounds can be incorporated into larger molecules or used as ligands
for metal-based anticancer complexes.

Hypothetical Signaling Pathway Inhibition
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A hypothetical mechanism by which a derivative of cis-(+)-2-Methylcyclohexylamine could exert
an anticancer effect is through the inhibition of a key signaling pathway involved in cell
proliferation and survival, such as a protein kinase cascade.
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Caption: Hypothetical kinase inhibition pathway.

Table 5: In Vitro Cytotoxicity of a Hypothetical Cyclohexylamine-Platinum Complex
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Cell Line ICs0 (M)

A549 (Lung Carcinoma) 15.2

MCF-7 (Breast Adenocarcinoma) 21.8

HCT116 (Colon Carcinoma) 12.5

Cisplatin (Control) 8.7
Conclusion

cis-(+)-2-Methylcyclohexylamine is a valuable chiral building block with significant potential for
the synthesis of complex molecules and novel therapeutic agents. The stereoselective
synthesis of this compound can be achieved through various methods, including
diastereoselective hydrogenation and enzymatic transamination, offering high purity and yield.
While direct biological data on the parent compound is scarce, its derivatives have shown
promising antimicrobial and anticancer activities, highlighting the importance of the
cyclohexylamine scaffold in drug discovery. Further research into the specific biological targets
and mechanisms of action of cis-(+)-2-Methylcyclohexylamine and its derivatives is warranted
to fully exploit their therapeutic potential. This guide provides a foundational resource for
researchers and drug development professionals interested in utilizing this versatile chiral

amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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